molecular formula C9H5N3O5 B1630300 3,6-Dinitro-4-hydroxyquinoline CAS No. 874499-33-9

3,6-Dinitro-4-hydroxyquinoline

Cat. No.: B1630300
CAS No.: 874499-33-9
M. Wt: 235.15 g/mol
InChI Key: YOFJDNXGWZPDCB-UHFFFAOYSA-N
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Description

3,6-Dinitro-4-hydroxyquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H5N3O5 It is a derivative of quinoline, characterized by the presence of two nitro groups at positions 3 and 6, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitro-4-hydroxyquinoline typically involves the nitration of 4-hydroxyquinoline. The process begins with the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate through a series of reactions . The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The nitration step is particularly critical and requires careful handling of reagents and control of temperature to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dinitro-4-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrazine hydrate or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Properties

IUPAC Name

3,6-dinitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c13-9-6-3-5(11(14)15)1-2-7(6)10-4-8(9)12(16)17/h1-4H,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFJDNXGWZPDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650713
Record name 3,6-Dinitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874499-33-9
Record name 3,6-Dinitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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